Maria A Komkova,
Alexei K Orlov,
Andrei A Galushin,
Egor A Andreev,
Arkady A Karyakin
PMID: 34431658
DOI:
10.1021/acs.analchem.1c02664
Abstract
Catalytic current of pyrroloquinoline quinone (PQQ)-glucose dehydrogenase (PQQ-GDH) immobilized over electropolymerized methylene green (MG) is increased only five times after the addition of the freely diffusing mediator. This value, being an efficiency criterion for bioelectrocatalysis, is several (three to six) times lower than that for the best reagentless glucose electrodes reported for this enzyme. Thermodynamics of the polyMG|PQQ-GDH electrode is determined by the enzyme-catalyzed reaction pointing to the direct bioelectrocatalysis. PQQ-GDH immobilized over polyMG displays the current plateau region from 0.0 to 0.2 V in the presence of glucose; at 0.00 V, being the optimal potential for biosensing applications, the catalytic current of the polyMG|PQQ-GDH electrode is 700-fold higher than that for the enzyme on a blank electrode. Successful glucose detection in human sweat by means of the corresponding enzyme electrode confirms that the reported bioelectrocatalytic system is attractive for advanced biosensors, as well as for biofuel cells.
Shaopei Li,
Meissam Noroozifar,
Jiayun Zhou,
Kagan Kerman
PMID: 34251376
DOI:
10.1039/d1an00698c
Abstract
α-Synuclein (α-syn) is a hallmark protein of Parkinson's disease (PD). The aggregation process of α-syn has been heavily associated with the pathogenesis of PD. With the exponentially growing number of potential therapeutic compounds that can inhibit the aggregation of α-syn, there is now a significant demand for a high-throughput analysis system. Herein, a novel flow injection analysis system with an electrochemical biosensor as the detector was developed to study the interaction of a well-described antioxidant and amyloid inhibitor, pyrroloquinoline quinone (PQQ) with α-synuclein peptides. Screen-printed gold electrodes (SPEs) were modified using heptapeptides from α-syn wild-type (WT) and mutants such as lysine knock-out (ETEE) and E46K. Affinity binding events between these peptides and PQQ were analyzed by electrochemical impedance spectroscopy (EIS) and further confirmed by high-performance liquid chromatography (HPLC), liquid chromatography/mass spectrometry (LC/MS), and nuclear magnetic resonance (NMR) spectroscopy. HPLC and LC/MS results revealed that PQQ formed a stable complex with α-syn. NMR results confirmed that the α-syn-PQQ complex was formed via a Schiff base formation-like process. In addition, results showed that lysine residues influenced the binding event, in which the presence of an extra lysine stabilized the α-syn-PQQ complex, and the absence of a lysine significantly decreased the interaction of α-syn with PQQ. Therefore, we concluded that EIS is a promising technique for the evaluation of the interaction between PQQ-based amyloid inhibitors and α-syn. The electrochemical flow injection analysis assembly provided a rapid and low-cost drug discovery platform for the evaluation of small molecule-protein interactions.
Andrés Felipe Quintero-Jaime,
Felipe Conzuelo,
Diego Cazorla-Amorós,
Emilia Morallón
PMID: 34074388
DOI:
10.1016/j.talanta.2021.122386
Abstract
Development of effective direct electron transfer is considered an interesting platform to obtain high performance bioelectrodes. Therefore, designing of scalable and cost-effective immobilization routes that promotes correct direct electrical contacting between the electrode material and the redox enzyme is still required. As we present here, electrochemical entrapment of pyrroloquinoline quinone-dependent glucose dehydrogenase (PQQ-GDH) on single-wall carbon nanotube (SWCNT)-modified electrodes was carried out in a single step during electrooxidation of para-aminophenyl phosphonic acid (4-APPA) to obtain active bioelectrodes. The adequate interaction between SWCNTs and the enzyme can be achieved by making use of phosphorus groups introduced during the electrochemical co-deposition of films, improving the electrocatalytic activity towards glucose oxidation. Two different procedures were investigated for electrode fabrication, namely the entrapment of reconstituted holoenzyme (PQQ-GDH) and the entrapment of apoenzyme (apo-GDH) followed by subsequent in situ reconstitution with the redox cofactor PQQ. In both cases, PQQ-GDH preserves its electrocatalytic activity towards glucose oxidation. Moreover, in comparison with a conventional drop-casting method, an important enhancement in sensitivity was obtained for glucose oxidation (981.7 ± 3.5 nA mM
) using substantially lower amounts of enzyme and cofactor (PQQ). The single step electrochemical entrapment in presence of 4-APPA provides a simple method for the fabrication of enzymatic bioelectrodes.
Ke Ma,
Zhen-Zhen Wu,
Guang-Lu Wang,
Xue-Peng Yang
PMID: 34062456
DOI:
10.1016/j.foodchem.2021.130067
Abstract
In this paper, new supramolecular extractants, which contained surfactant, alkane and alkanol, were designed and used to separate PQQ. After a series of tests, the optimal extractant composition was determined as benzalkalonium (C
-C
) chloride (BC): n-hexane:n-pentanol, and the highest extraction rate could reach 98%. The extraction equilibrium could be reached in five minutes. The mechanism of the extraction selectivity was inferred as an ion-pair and π-π complexation interaction between PQQ and BC, which was indicated by UV and fluorescence quenching experiments. To recycle the organic extractant, the extract was back-extracted with sodium chloride solution. After extraction, back extraction and crystallization, an isolated product with a purity of 97.5% was obtained from G. oxydans fermentation broth. The product was identified as PQQ by HPLC analysis and MS. Above all, the present research developed a simple and efficient method for the separation of PQQ from fermentation broth.
Xuan Wu,
Xuan Zhou,
Shuo Liang,
Xingyu Zhu,
Zhan Dong
PMID: 33895522
DOI:
10.1016/j.biopha.2021.111598
Abstract
It is reported that oxidative stress plays a detrimental role in the process of bone fracture healing. And pyrroloquinoline quinone (PQQ) is used as antioxidant. However, there is no report about whether PQQ supplementation can promote fracture healing by eliminating oxidative stress. To investigate the protective effect of PQQ on fracture healing, open mid-diaphyseal femur fractures model were created in sham, ovariectomized (OVX) mice and PQQ-treated OVX mice. Our results confirmed that PQQ played a preventive and protective role in OVX-induced delay of bone fracture healing by inhibiting oxidative stress, subsequently promoting osteoblastic bone formation and inhibiting osteoclastic bone resorption. The findings of this study not only revealed the mechanism of PQQ supplementation in promoting fracture healing, but also provide experimental and theoretical basis for the clinical application of PQQ in the treatment of bone fracture.
Alison L Knasin,
Eric J Schelter
PMID: 33867022
DOI:
10.1016/bs.mie.2021.01.037
Abstract
Historically, rare-earth ions have been considered irrelevant to biology. Recently, the active sites of certain methanol dehydrogenase (MDH) enzymes have been shown to contain a redox-inactive, rare-earth (RE) cation coordinated by the redox-active pyrroloquinoline quinone (PQQ) cofactor. Importantly, it was demonstrated that rare earths were essential for the growth of certain methylotrophs that incorporated the XoxF-MDH. In this chapter, we summarize the optimized synthesis of a previously published rare-earth complex that serves as a model of the active site of this RE-containing MDH enzyme. The structure and reactivity of the metalated complex, [La(L
)(NO
)
] are also discussed. [La(L
)(NO
)
] catalytically oxidizes the test alcohol substrate, p-methylbenzyl alcohol,
BnOH, to p-methylbenzaldehyde,
PhCHO, in the presence of a base (2,6-lutidine) and a terminal oxidant (ferrocenium hexafluorophosphate) with ~17 turnovers. By studying this synthetic model, we have developed a body of evidence about both the reactivity and the mechanism of dehydrogenation of alcohols as a molecular analogue to a native, rare-earth dependent enzyme.
Emily R Featherston,
Joseph A Mattocks,
Jonathan L Tirsch,
Joseph A Cotruvo Jr
PMID: 33867019
DOI:
10.1016/bs.mie.2021.02.004
Abstract
Recent work has revealed that certain lanthanides-in particular, the more earth-abundant, lighter lanthanides-play essential roles in pyrroloquinoline quinone (PQQ) dependent alcohol dehydrogenases from methylotrophic and non-methylotrophic bacteria. More recently, efforts of several laboratories have begun to identify the molecular players (the lanthanome) involved in selective uptake, recognition, and utilization of lanthanides within the cell. In this chapter, we present protocols for the heterologous expression in Escherichia coli, purification, and characterization of many of the currently known proteins that comprise the lanthanome of the model facultative methylotroph, Methylorubrum extorquens AM1. In addition to the methanol dehydrogenase XoxF, these proteins include the associated c-type cytochrome, XoxG, and solute binding protein, XoxJ. We also present new, streamlined protocols for purification of the highly selective lanthanide-binding protein, lanmodulin, and a solute binding protein for PQQ, PqqT. Finally, we discuss simple, spectroscopic methods for determining lanthanide- and PQQ-binding stoichiometry of proteins. We envision that these protocols will be useful to investigators identifying and characterizing novel members of the lanthanome in many organisms.
Lixia Liu,
Yingyong Zhang,
Tao Liu,
Chongrong Ke,
Jianzhong Huang,
Yajuan Fu,
Zhang Lin,
Fengjuan Chen,
Xiuqin Wu,
Qi Chen
PMID: 33710654
DOI:
10.1096/fj.202001977RR
Abstract
Pyrroloquinoline quinone (PQQ) has a variety of biological functions. However, rare attention has been paid to its effects on exercise-induced damage. Here, we assessed the potential protective effects of PQQ against the fatigue and oxidative damage caused by repeated exhaustive exercise, and studied the underlying mechanism. The models for exercise-induced fatigue were established, and the parameters were measured, including the time to exhaustion (TTE), biochemical indicators, the expression of nuclear factor kappa B (NF-κB) and inflammatory cytokines and so on. Besides, the mitochondrial function was evaluated by the morphology, membrane potential, respiratory function, adenosine triphosphate (ATP) levels, and the application of the mitochondrial complex I inhibitor. The results demonstrate that PQQ prolongs TTE, causes the decrease in the activity of serum creatine kinase and lactate dehydrogenase, increases the activity of antioxidant enzymes, inhibits the production of reactive oxygen species (ROS) and malondialdehyde (MDA), and diminishes the over expression of NF-κB (p65) and inflammatory mediators. Furthermore, PQQ preserves normal mitochondrial function. Particularly, PQQ reduces the accumulation of ROS triggered by the mitochondrial complex I inhibitor. These data suggest that PQQ can significantly protect mice from exercise-induced fatigue and oxidative damage by improving mitochondrial function. These data also suggest that PQQ controls mitochondrial activity through directly affecting the NADH dehydrogenase.
Changle Zhao,
Yinping Wan,
Xiaojie Cao,
Huili Zhang,
Xin Bao
PMID: 33983497
DOI:
10.1007/s11274-021-03068-5
Abstract
Methylobacterium sp. CLZ was isolated from soil contaminated with chemical wastewater. This strain simultaneously synthesizes Pyrroloquinoline quinone (PQQ), Coenzyme Q10 (CoQ10), and carotenoids by utilizing methanol as a carbon source. Comparative genomic analysis was performed for five Methylobacterium strains. As per the outcomes, the Methylobacterium CLZ strain showed the smallest genome size and the lowest number of proteins. Thus, it can serve as an ideal cell model for investigating the biological process of Methylobacterium and constructing genetically engineered Methylobacterium. The Methylobacterium CLZ strain's pqqL gene, which does not occur in other Methylobacterium strains but plays a crucial role in PQQ synthesis. This was a surprising finding for the study of PQQ biosynthesis in Methylobacterium. Methylobacterium sp. NI91 strain was generated by random mutagenesis of CLZ strain, and NI91 strain showed a 72.44% increase in PQQ yield. The mutation in the mxaJ gene involved in the methanol dehydrogenase (MDH) synthesis was identified through comparative genomic analysis of the whole genome of mutant strain NI91 and wild-type strain CLZ. The mxaJ gene was found to be upregulated in the NI91 strain. Thus, the up-regulation of the mxaJ gene could be correlated with the high yield of PQQ, and it could provide valuable clues for strain engineering to improve PQQ production.
Violeta A Vetsova,
Katherine R Fisher,
Henning Lumpe,
Alexander Schäfer,
Erik K Schneider,
Patrick Weis,
Lena J Daumann
PMID: 33872420
DOI:
10.1002/chem.202100346
Abstract
Understanding the role of metal ions in biology can lead to the development of new catalysts for several industrially important transformations. Lanthanides are the most recent group of metal ions that have been shown to be important in biology, that is, in quinone-dependent methanol dehydrogenases (MDH). Here we evaluate a literature-known pyrroloquinoline quinone (PQQ) and 1-aza-15-crown-5 based ligand platform as scaffold for Ca
, Ba
, La
and Lu
biomimetics of MDH and we evaluate the importance of ligand design, charge, size, counterions and base for the alcohol oxidation reaction using NMR spectroscopy. In addition, we report a new straightforward synthetic route (3 steps instead of 11 and 33 % instead of 0.6 % yield) for biomimetic ligands based on PQQ. We show that when studying biomimetics for MDH, larger metal ions and those with lower charge in this case promote the dehydrogenation reaction more effectively and that this is likely an effect of the ligand design which must be considered when studying biomimetics. To gain more information on the structures and impact of counterions of the complexes, we performed collision induced dissociation (CID) experiments and observe that the nitrates are more tightly bound than the triflates. To resolve the structure of the complexes in the gas phase we combined DFT-calculations and ion mobility measurements (IMS). Furthermore, we characterized the obtained complexes and reaction mixtures using Electron Paramagnetic Resonance (EPR) spectroscopy and show the presence of a small amount of quinone-based radical.